N'-hydroxy-3-pyrrol-1-ylpropanimidamide
Description
N'-Hydroxy-3-pyrrol-1-ylpropanimidamide is a propanimidamide derivative characterized by a pyrrol-1-yl substituent at the 3rd carbon position and a hydroxy group on the N'-amine. The molecular formula is C₈H₁₂N₄O, with a molecular weight of 180.21 g/mol (estimated). Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, confers distinct electronic properties compared to pyrazole or other nitrogen-containing rings.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N'-hydroxy-3-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C7H11N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h1-2,4-5,11H,3,6H2,(H2,8,9) |
InChI Key |
JIYDGCPBMNPRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-pyrrol-1-ylpropanimidamide can be achieved through several methods. One common approach involves the reaction of pyrrole with appropriate aldehydes or ketones in the presence of hydroxylamine. This reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of N’-hydroxy-3-pyrrol-1-ylpropanimidamide often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-pyrrol-1-ylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-3-pyrrol-1-ylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-pyrrol-1-ylpropanimidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanimidamide derivatives vary significantly based on heterocyclic substituents and functional groups. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: The pyrrol-1-yl group in the target compound provides a single nitrogen atom in the aromatic ring, contrasting with the pyrazol-1-yl derivatives, which have two adjacent nitrons. This difference influences electronic properties, solubility, and binding affinities .
Synthetic Routes :
- Propanimidamide derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole-substituted analogs are prepared by reacting propanimidamide precursors with halogenated pyrazoles under basic conditions .
Applications: Pyrazole derivatives (e.g., CAS 1006352-70-0) are explicitly noted for medicinal use, likely due to their ability to interact with biological targets like kinases or metalloenzymes . The pyrrole variant may exhibit unique reactivity in metal coordination or catalysis, though experimental data are lacking in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
